molecular formula C12H14N6S B12738470 ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide CAS No. 134221-23-1

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide

Cat. No.: B12738470
CAS No.: 134221-23-1
M. Wt: 274.35 g/mol
InChI Key: ZZUMOMHAOWBYQO-OVCLIPMQSA-N
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Description

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a phenylmethyl group, and a carbonothioic dihydrazide moiety. Its distinct chemical properties make it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the phenylmethyl group and the carbonothioic dihydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Properties

CAS No.

134221-23-1

Molecular Formula

C12H14N6S

Molecular Weight

274.35 g/mol

IUPAC Name

1-amino-3-[(E)-(1-benzylimidazol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C12H14N6S/c13-16-12(19)17-15-8-11-14-6-7-18(11)9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H2,16,17,19)/b15-8+

InChI Key

ZZUMOMHAOWBYQO-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CN=C2/C=N/NC(=S)NN

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=NNC(=S)NN

Origin of Product

United States

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